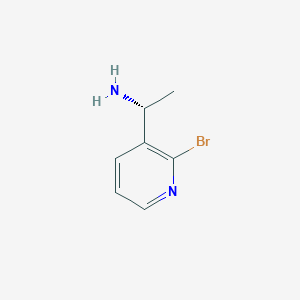

(R)-1-(2-Bromopyridin-3-yl)ethan-1-amine

Description

Significance of Chiral Amines as Essential Synthons

Chiral amines are fundamental building blocks, or synthons, in asymmetric synthesis. acs.orgsigmaaldrich.com Their importance stems from their prevalence in a vast array of biologically active molecules, including over 40% of commercial pharmaceuticals. acs.orgnih.gov These compounds serve multiple roles in synthesis; they can be incorporated directly into the final target molecule or act as catalysts or resolving agents. sigmaaldrich.comalfachemic.com

As catalysts, chiral amines can function as nucleophiles or bases to promote a wide range of asymmetric transformations, such as aldol (B89426) reactions, Mannich reactions, and Michael additions. acs.orgalfachemic.com They are central to the expanding field of organocatalysis, providing a metal-free alternative for the synthesis of complex chiral molecules. acs.org Furthermore, chiral amines are indispensable for the resolution of racemic mixtures of acidic compounds. sigmaaldrich.com The ability to produce single-enantiomer compounds is of paramount importance, particularly in the pharmaceutical industry, where different enantiomers of a drug can have vastly different biological activities. nih.gov

Importance of Bromopyridines in Contemporary Heterocyclic Synthesis

Pyridine (B92270) and its derivatives are core structural motifs in numerous natural products, pharmaceuticals, and functional materials. mdpi.comnih.gov Among the various substituted pyridines, bromopyridines stand out as exceptionally versatile intermediates in modern heterocyclic synthesis. mdpi.com The bromine atom acts as a valuable functional handle, enabling a wide array of chemical transformations.

It is particularly amenable to transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions. mdpi.comrsc.org These reactions allow for the facile introduction of carbon-carbon and carbon-nitrogen bonds, providing a powerful strategy for the construction of complex, functionalized pyridine-based molecules. rsc.org The reactivity of the carbon-bromine bond can be tuned based on its position on the pyridine ring and the presence of other substituents, allowing for selective functionalization in di- or polyhalogenated systems. rsc.org This versatility makes bromopyridines essential starting materials for creating diverse libraries of heterocyclic compounds for drug discovery and materials science applications.

Contextualization of (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine within Advanced Chemical Synthesis

This compound is a molecule that perfectly encapsulates the principles discussed in the preceding sections. It combines a chiral primary amine at a stereogenic center with a synthetically versatile 2-bromopyridine (B144113) scaffold. This unique combination of functional groups makes it a highly valuable intermediate in advanced chemical synthesis.

The (R)-configured ethanamine group provides a specific stereochemistry, making it an ideal building block for the enantioselective synthesis of more complex chiral targets, particularly pharmaceuticals. The primary amine itself can be further functionalized or can participate in reactions that build upon the chiral framework. Simultaneously, the 2-bromopyridine moiety allows for a host of subsequent chemical modifications. The bromine atom can be readily displaced or used in cross-coupling reactions to introduce new substituents and build molecular complexity. This dual functionality allows synthetic chemists to use the compound as a linchpin, first establishing a key stereocenter and then elaborating the molecule through reactions at the pyridine ring.

Below are the key chemical properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₉BrN₂ |

| Molecular Weight | 201.06 g/mol |

| IUPAC Name | (1R)-1-(2-bromopyridin-3-yl)ethanamine |

| CAS Number | 1213366-51-8 |

| Canonical SMILES | CC(C1=C(C=CC=N1)Br)N |

| InChI Key | HSQGKURNDNZGRM-RXMQYKEDSA-N |

Data sourced from PubChem. nih.gov

In essence, this compound serves as a powerful bifunctional synthon, offering both stereochemical control and a reactive site for further elaboration, positioning it as a key intermediate in the synthesis of sophisticated and high-value chemical entities.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H9BrN2 |

|---|---|

Molecular Weight |

201.06 g/mol |

IUPAC Name |

(1R)-1-(2-bromopyridin-3-yl)ethanamine |

InChI |

InChI=1S/C7H9BrN2/c1-5(9)6-3-2-4-10-7(6)8/h2-5H,9H2,1H3/t5-/m1/s1 |

InChI Key |

HSQGKURNDNZGRM-RXMQYKEDSA-N |

Isomeric SMILES |

C[C@H](C1=C(N=CC=C1)Br)N |

Canonical SMILES |

CC(C1=C(N=CC=C1)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for R 1 2 Bromopyridin 3 Yl Ethan 1 Amine and Its Precursors

Enantioselective Synthesis Strategies

The creation of the specific stereoisomer, (R)-1-(2-bromopyridin-3-yl)ethan-1-amine, necessitates the use of enantioselective synthesis techniques. These methods are designed to favor the formation of one enantiomer over the other, a critical consideration in the synthesis of biologically active molecules.

Asymmetric Reductive Amination of Prochiral Ketones

Asymmetric reductive amination (ARA) of the corresponding prochiral ketone, 1-(2-bromopyridin-3-yl)ethan-1-one, is a direct and atom-economical approach to furnishing the desired chiral amine. This transformation can be achieved through both transition metal catalysis and biocatalysis.

Transition metal catalysis, particularly with iridium-based catalysts, has been effectively employed for the direct asymmetric reductive amination of 2-acylpyridines. researchgate.net While specific examples for the 2-bromo-3-acetylpyridine substrate are not extensively detailed in the public domain, the general methodology involves the use of a chiral iridium catalyst in conjunction with a hydrogen source. For instance, studies on similar 2-acetylpyridines have shown high enantioselectivity (up to 95% ee) and good yields (up to 97%). researchgate.net The reaction typically proceeds by the in-situ formation of an imine from the ketone and an ammonia (B1221849) source, which is then asymmetrically hydrogenated.

A study on a variety of ketone substrates, including 2-acetyl-6-substituted pyridines, demonstrated that a commercially available and inexpensive chiral catalyst, Ru(OAc)2{(S)-binap}, in the presence of ammonium (B1175870) trifluoroacetate (B77799) as the nitrogen source, can yield the corresponding primary amines with excellent enantioselectivity (94.6% to >99.9% ee). nih.gov

| Catalyst System | Substrate Scope | Enantiomeric Excess (ee) | Yield |

| Iridium/Brønsted acid | C2-acylpyridines | Up to 95% | Up to 97% |

| Ru(OAc)2{(S)-binap} | 2-acetyl-6-substituted pyridines | 94.6% to >99.9% | Not specified |

Biocatalysis using transaminases (TAs) has emerged as a powerful and green alternative for the synthesis of chiral amines. nih.govdiva-portal.org These enzymes catalyze the transfer of an amino group from a donor molecule to a ketone substrate with high stereoselectivity. Both (R)- and (S)-selective transaminases are available, allowing for the synthesis of either enantiomer of the target amine.

The application of ω-transaminases for the preparation of optically pure amines from their corresponding ketones has become a well-established method. nih.gov This biocatalytic technology is often preferred over chemical processes due to its simplicity and flexibility. nih.gov In the context of producing this compound, an (R)-selective transaminase would be employed with 1-(2-bromopyridin-3-yl)ethan-1-one as the substrate. The reaction equilibrium can be driven towards the product side by using a suitable amine donor, such as isopropylamine (B41738), which is converted to acetone.

Research has demonstrated the successful application of transaminases for the biocatalytic amination of various pyridyl-alkanones, achieving excellent yields (97->99% conversion) and high stereoselectivity (>99% ee). researchgate.net Evolved enzymes have shown the capability to accept more sterically hindered substrates. researchgate.net

| Enzyme Type | Selectivity | Key Advantages |

| (R)-selective transaminase | High (R)-selectivity | High enantiopurity (>99% ee), mild reaction conditions, environmentally friendly. nih.govresearchgate.net |

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a classical and reliable method for controlling stereochemistry in a synthesis. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired stereocenter is set, the auxiliary can be removed and potentially recycled.

For the synthesis of this compound, a common approach involves the condensation of 1-(2-bromopyridin-3-yl)ethan-1-one with a chiral auxiliary, such as (R)-tert-butanesulfinamide. The resulting N-sulfinylimine intermediate can then be reduced diastereoselectively. The stereochemistry of the newly formed amine is directed by the chiral sulfinyl group. Subsequent acidic hydrolysis removes the auxiliary to yield the desired chiral primary amine. This method has been widely adopted for the synthesis of a vast array of chiral amines. yale.edu

| Chiral Auxiliary | Diastereoselective Step | Removal Conditions |

| (R)-tert-butanesulfinamide | Reduction of N-sulfinylimine | Acidic hydrolysis |

Diastereomeric Salt Resolution of Racemic Intermediates

Resolution of a racemic mixture of 1-(2-bromopyridin-3-yl)ethan-1-amine is another viable route to obtain the desired (R)-enantiomer. This method involves reacting the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. libretexts.orglibretexts.org These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. libretexts.org

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, mandelic acid, and camphorsulfonic acid. Once the desired diastereomeric salt is isolated in pure form, the chiral amine can be liberated by treatment with a base. While this method can be effective, it is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemic mixture, unless a racemization process is incorporated.

| Resolving Agent | Separation Method | Recovery of Amine |

| Chiral acids (e.g., tartaric acid) | Fractional crystallization | Treatment with base |

Asymmetric Hydrogenation of Imines or Enamines

Asymmetric hydrogenation of prochiral imines or enamines is one of the most direct and efficient methods for preparing chiral amines. nih.govnih.gov This approach offers high atom economy and is considered a green chemical process. acs.org The key to this method is the use of a chiral transition-metal catalyst, often based on iridium, rhodium, or ruthenium, with a chiral ligand. nih.gov

For the synthesis of this compound, the corresponding imine would first be formed from 1-(2-bromopyridin-3-yl)ethan-1-one. This imine is then hydrogenated in the presence of a chiral catalyst to produce the amine with high enantioselectivity. Significant advancements in the development of chiral phosphorus ligands have greatly expanded the scope and efficiency of this methodology. nih.gov

| Catalyst Type | Substrate | Key Features |

| Chiral Iridium, Rhodium, or Ruthenium complexes | Prochiral imines/enamines | High efficiency, high enantioselectivity, atom economical. nih.govresearchgate.netchinesechemsoc.org |

Synthesis of Key Precursors to this compound

The primary precursor for the synthesis of the target ethanamine is the corresponding ketone, 1-(2-Bromopyridin-3-yl)ethan-1-one. Its synthesis, along with that of related pyridyl ketones, is a critical first step.

Synthesis of 1-(2-Bromopyridin-3-yl)ethan-1-one

The synthesis of 1-(2-Bromopyridin-3-yl)ethan-1-one involves the introduction of an acetyl group at the C3 position of a 2-bromopyridine (B144113) scaffold. While direct acylation of 2-bromopyridine is challenging due to the electronic nature of the pyridine (B92270) ring, several analogous methods for the synthesis of pyridyl ketones are well-established.

One common strategy involves the use of organometallic reagents. For instance, a Grignard reagent derived from 3-bromopyridine, 3-pyridylmagnesium bromide, can be reacted with various electrophiles to introduce substituents. researchgate.net The reaction of such organometallic species with acetylating agents or the addition of a methyl Grignard reagent to a 2-bromo-3-cyanopyridine precursor represents a viable pathway. The addition of Grignard reagents to nitriles, followed by acidic hydrolysis of the intermediate imine, is a classic method for ketone synthesis. masterorganicchemistry.com

Another approach is the Stille cross-coupling reaction. This methodology has been shown to be effective for the acylation of bromopyrazines and 2-bromopyridine by reacting them with organotin compounds like trialkyl(1-ethoxyvinyl)tin, followed by acidic hydrolysis to yield the acetyl group. thieme-connect.com

Synthesis of Related Pyridyl Ketone Intermediates

The synthesis of pyridyl ketones is a broad field with numerous methodologies applicable to various isomers and derivatives. These intermediates are crucial not only for producing ethanamines but also for a wide range of heterocyclic compounds.

A versatile method for creating a library of 2-pyridyl ketones involves the reaction of 2-lithiopyridine with esters. wikipedia.org Similarly, 3-acetylpyridine (B27631) can be synthesized through the reaction of 3-ethynylpyridine (B57287) with water, mercury(II) sulfate, and sulfuric acid. guidechem.com Reactions of substituted 3-cyanopyridine-2(1H)-thiones with methyllithium (B1224462) have also been shown to yield 3-acetylpyridine-2(1H)-thiones. researchgate.net

Furthermore, transformations of existing functional groups are common. For example, 1-(6-bromopyridin-2-yl)ethan-1-one can serve as a precursor to 1-(6-ethynyl-pyridin-2-yl)-ethanone via a Sonogashira coupling with TMS-acetylene, followed by deprotection. chemicalbook.com

General Synthetic Routes for Pyridyl Ethanamines

Once the key pyridyl ketone precursor is obtained, the final step is the formation of the ethanamine. Several general methodologies are employed for this transformation, with reductive amination being the most direct. Other approaches involve modifying the pyridine ring through substitution or cross-coupling reactions.

Conventional Reductive Amination of Carbonyl Compounds

Reductive amination is a highly versatile and widely used method for converting carbonyl compounds (aldehydes and ketones) into amines. orgsyn.org The process typically involves a one-pot reaction where the ketone, 1-(2-Bromopyridin-3-yl)ethan-1-one, reacts with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. To achieve the specific synthesis of this compound, a chiral reducing agent or a chiral auxiliary is required to control the stereochemistry.

A variety of reducing agents can be employed, each with its own reactivity profile and tolerance for other functional groups. The choice of reagent is critical for the success of the reaction.

| Reducing Agent | Abbreviation | Typical Conditions | Notes |

|---|---|---|---|

| Sodium borohydride (B1222165) | NaBH₄ | Methanol (B129727) or Ethanol, often with an acid catalyst like boric acid. | Can also reduce the starting ketone; conditions must be controlled. prepchem.com |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Selective for imines over ketones, but generates toxic cyanide waste. google.com |

| Sodium triacetoxyborohydride (B8407120) | NaBH(OAc)₃ | Dichloroethane (DCE) or Tetrahydrofuran (THF), often with acetic acid. | Mild, selective, and does not require pH control, making it a popular choice. prepchem.comgoogle.com |

| Catalytic Hydrogenation | H₂/Catalyst | H₂, Platinum, Palladium, or Nickel catalyst. | A "green" chemistry approach, often performed in one pot. orgsyn.org |

Nucleophilic Aromatic Substitution Approaches on Bromopyridines

Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for constructing C-N bonds on a pyridine ring. In this approach, a nucleophile, such as an amine, displaces a leaving group (typically a halide) on the aromatic ring. prepchem.com For 2-bromopyridines, the bromine atom is susceptible to displacement by nucleophiles, particularly when the ring is activated by electron-withdrawing groups.

While direct substitution with ammonia or a protected amine equivalent on 2-bromopyridine itself can be challenging, copper-catalyzed methods, such as the Goldberg reaction, have been developed to facilitate the coupling of aryl halides with amides and amines under milder conditions. A short and economical synthesis of various 2-methylaminopyidine amides from 2-bromopyridine has been developed using a catalyst formed from CuI and 1,10-phenanthroline. idexlab.com This method can be adapted to produce a variety of N-substituted aminopyridines.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Functionalization

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions allow for the functionalization of the bromopyridine ring, which can be a key step in more complex synthetic routes.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. chemguide.co.uk A 2-bromopyridine can be coupled with various aryl or vinyl boronic acids or esters to form substituted bipyridines or styrylpyridines. researchgate.net The general mechanism involves an oxidative addition of the bromopyridine to a Pd(0) catalyst, followed by transmetalation with the boronic acid (activated by a base), and finally reductive elimination to yield the product and regenerate the catalyst.

| Component | Examples | Purpose |

|---|---|---|

| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | The active catalyst that facilitates the coupling cycle. |

| Ligand | PPh₃, P(t-Bu)₃, PCy₃, various phosphine-based ligands. | Stabilizes the palladium center and modulates its reactivity. |

| Base | Na₂CO₃, K₂CO₃, KF, Cs₂CO₃ | Activates the organoboron species for transmetalation. |

| Solvent | Dioxane, Toluene, DMF, Aqueous mixtures. | Solubilizes reactants and influences reaction rate and outcome. |

Sonogashira Coupling: The Sonogashira reaction is a palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. guidechem.com For 2-bromopyridines, this reaction provides an efficient route to 2-alkynylpyridines. researchgate.net The reaction is typically co-catalyzed by a copper(I) salt, such as CuI, which facilitates the formation of a copper acetylide intermediate. The standard catalytic system includes a palladium source (e.g., Pd(CF₃COO)₂, PdCl₂(PPh₃)₂), a phosphine (B1218219) ligand, a copper(I) co-catalyst, and an amine base like triethylamine (B128534) (Et₃N). researchgate.net

Heck Reaction: The Heck reaction forms a substituted alkene by reacting an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. This reaction allows for the vinylation of the 2-bromopyridine ring. The mechanism involves the oxidative addition of the bromopyridine to Pd(0), followed by insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to release the product.

Copper-Catalyzed C-N Coupling Reactions (Ullmann-type Amination)

The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, has evolved significantly from its initial harsh conditions of high temperatures and stoichiometric copper. nih.gov Modern Ullmann-type aminations employ catalytic amounts of copper, often in conjunction with specific ligands, to facilitate the coupling of aryl halides with various nitrogen nucleophiles under milder conditions. nih.govresearchgate.net This reaction is a powerful tool for constructing the C-N bond present in molecules like this compound, typically by coupling a bromopyridine precursor with an amine source.

The renaissance of Ullmann chemistry has introduced a variety of ligands that accelerate the reaction, improve yields, and broaden the substrate scope. researchgate.net These ligands can be broadly categorized as N,N-ligands, N,O-ligands, and O,O-ligands. researchgate.net For instance, 1-methyl-imidazole has been successfully used as a ligand in the CuCl-catalyzed C-N cross-coupling of carbazoles with 2-bromopyridine derivatives. acs.org Similarly, amino acids like N,N-dimethylglycine have been shown to promote Ullmann-type couplings of aryl halides with phenols, suggesting their potential applicability in C-N bond formation. researchgate.net The choice of base is also critical, with common options including cesium carbonate (Cs₂CO₃), potassium carbonate (K₂CO₃), and tert-butoxides. nih.govacs.org

Recent advancements have focused on developing more sustainable and efficient protocols. The use of deep eutectic solvents as environmentally benign and recyclable reaction media has been explored for CuI-catalyzed Ullmann aminations, proceeding smoothly in the absence of additional ligands. nih.gov Furthermore, photoinduced, copper-catalyzed methods have emerged, enabling enantioconvergent C-N cross-coupling reactions with the aid of visible light, which could be instrumental in establishing the chiral center of the target molecule. nih.gov These light-mediated reactions can proceed at low temperatures and utilize a single copper complex that acts as both a photocatalyst and the source of asymmetric induction. nih.gov

| Aryl Halide | Amine Source | Copper Catalyst/Ligand | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-Bromopyridine derivatives | Carbazoles | CuCl / 1-methyl-imidazole | t-BuOLi | Toluene | 120 °C | High | acs.org |

| Aryl Iodides/Bromides | Aromatic/Aliphatic Amines | CuI (ligand-free) | K₂CO₃ or t-BuOK | Deep Eutectic Solvent | 60-100 °C | Up to 98% | nih.gov |

| Halopyridyl Carboxylates | Sodium Azide (NaN₃) | Cu-catalyst (ligand-free) | - | Ethanol | Reflux | Good to Excellent | researchgate.net |

| Aryl Iodides | Guanidine Nitrate | CuI / Ligand L31 | - | - | - | Moderate to Good | nih.gov |

| Aryl Halides | Substituted Amidines | CuI / Ligand L19 | Cs₂CO₃ | DMF | - | Moderate to Good | nih.gov |

Radical-Mediated Synthetic Pathways

Radical chemistry offers unique pathways for the functionalization of heterocycles like pyridine, providing alternatives to traditional ionic reactions. acs.org These methods can be employed to construct the ethylamine (B1201723) side chain on the 2-bromopyridine core. Radical-mediated approaches often involve the generation of a transient radical species that subsequently reacts with a suitable partner to form the desired C-C or C-N bond. nih.govlibretexts.org

One strategy involves the generation of nitrogen-centered radicals from precursors like N-aminopyridinium salts. nih.gov Through photoredox catalysis, these salts can undergo N-N bond cleavage to yield an amidyl radical, which can then engage in various synthetic transformations, including addition to radical acceptors or C-H activation. nih.gov While this approach primarily focuses on amination, the generated radical intermediates could potentially be intercepted in cascades to build more complex structures.

Another approach centers on the generation of radicals on the pyridine ring itself or on a precursor side chain. Pyridinyl radicals, formed via single-electron transfer (SET) reduction of pyridinium (B92312) ions, can undergo effective coupling with other radical species. acs.org For instance, a photochemical method has been developed for the functionalization of pyridines with radicals derived from allylic C-H bonds, forming a new C(sp²)-C(sp³) bond. acs.org Similarly, the Barton decarboxylation, a radical-based reaction, allows for the removal of a carboxylic acid and could be adapted in a synthetic sequence. libretexts.org The reaction of a glycosyl halide with a tin- or silicon-centered radical is a common method for generating a carbon-centered radical, which can then add to a multiple bond in an addition-abstraction or addition-combination sequence. libretexts.org This type of reaction could be envisioned for adding the ethylamine moiety to the pyridine ring.

| Radical Precursor | Radical Generation Method | Reactant Partner | Key Transformation | Reference |

|---|---|---|---|---|

| N-Aminopyridinium Salts | Visible Light Photoredox Catalysis | Radical Acceptor (e.g., silyl (B83357) enol ether) | Formation of amidyl radical for C-N bond formation | nih.gov |

| Pyridinium Ions | Single-Electron Transfer (SET) Reduction | Allylic Radicals | C(sp²)-C(sp³) bond formation via pyridinyl radical coupling | acs.org |

| Alkyl Bromides | EDA complex formation with N-aminopyridinium salts | N-Aminopyridinium Salt | C4-alkylation of pyridines | nih.gov |

| Glycosyl Halides | Reaction with Tin- or Silicon-centered radicals | α,β-Unsaturated Ketones/Esters | Radical addition to a multiple bond | libretexts.org |

| Carboxylic Acid (via thiohydroxamate ester) | Reaction with Bu₃SnH / AIBN | - | Barton Decarboxylation (C-C bond cleavage) | libretexts.org |

One-Pot Synthesis Strategies

One-pot synthesis strategies, which involve multiple reaction steps in a single flask without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. researchgate.net For the synthesis of a chiral amine like this compound, such strategies can be particularly powerful, combining, for example, the formation of the chiral amine center with the construction of the heterocyclic scaffold or its subsequent functionalization. acs.org

Chemoenzymatic cascades are a prominent example of one-pot processes for chiral amine synthesis. nih.govkaust.edu.sa These cascades merge the high selectivity of biocatalysts with the broad applicability of chemical catalysts. nih.gov A typical sequence could involve the enzymatic synthesis of a chiral amine from a prochiral ketone using an amine dehydrogenase (AmDH) or a transaminase (ATA), followed by a chemical cross-coupling reaction in the same pot to attach the amine to the aryl halide. acs.orgnih.gov A key challenge is ensuring the compatibility of the biocatalyst with the conditions of the chemical reaction. The use of surfactants like TPGS-750-M has been shown to enable the combination of biocatalytic amination with palladium-catalyzed Buchwald-Hartwig N-arylation in a one-pot, two-step process. nih.gov

Multi-component reactions (MCRs) represent another class of efficient one-pot strategies, where three or more reactants combine to form a product that incorporates portions of all starting materials. nih.gov While direct MCRs for the target molecule are not explicitly detailed, the principles can be applied to the synthesis of its precursors. For instance, various one-pot procedures exist for the synthesis of substituted pyridines and related fused systems like imidazo[1,2-a]pyridines from simple starting materials such as 2-aminopyridine (B139424), aldehydes, and alkynes. nih.govmdpi.comresearchgate.net Such a strategy could first build a functionalized pyridine ring, which is then elaborated to the final target.

| Strategy Type | Key Steps / Catalysts | Starting Materials | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Chemoenzymatic Cascade | 1. Biocatalytic reductive amination (AmDH/ATA) 2. Pd-catalyzed N-arylation | Ketones, Aryl Bromides | Chiral N-arylamines | Surfactant-enabled one-pot, two-step process. | nih.gov |

| Chemoenzymatic Cascade | 1. Suzuki-Miyaura cross-coupling 2. Biocatalytic amination (ATA) | Aryl Halides, Boronic Acids | Chiral Biaryl Amines | One-pot, two-step sequence. | acs.org |

| Multi-component Reaction | InBr₃-catalyzed | 2-Aminopyridine, Aldehydes, Alkynes | Imidazo[1,2-a]pyridines | Three-component, one-pot operation. | researchgate.net |

| Multi-component Reaction | Base-promoted annulation | Aromatic Terminal Alkynes, Benzamides | 3,5-Diaryl Pyridines | Formal [2+2+1+1] cyclocondensation. | mdpi.com |

| Multi-component Reaction | Solvent-free | Acetophenone, [Bmim]Br₃, 2-Aminopyridine | 2-Phenylimidazo[1,2-a]pyridines | Excellent yields under solvent-free conditions. | nih.govnih.gov |

Chemical Transformations and Reactivity of R 1 2 Bromopyridin 3 Yl Ethan 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group is a versatile nucleophile and a key site for molecular elaboration. Its reactivity is central to constructing a variety of functional groups and extending the molecular framework.

The primary amine of (R)-1-(2-bromopyridin-3-yl)ethan-1-amine can be readily derivatized to form amides and sulfonamides. These transformations are fundamental in synthetic organic chemistry for creating stable linkages and exploring structure-activity relationships in drug discovery programs. researchgate.netucl.ac.uk

Amide bond formation is typically achieved by reacting the amine with an activated carboxylic acid derivative, such as an acyl halide or an acid anhydride. masterorganicchemistry.com This nucleophilic acyl substitution proceeds under mild conditions and is a robust method for introducing a wide array of substituents. Similarly, sulfonamides are synthesized by reacting the amine with a sulfonyl chloride in the presence of a base. organic-chemistry.org This reaction provides access to a class of compounds known for their diverse biological activities.

Table 1: Representative Amine Derivatization Reactions

| Derivative Type | Reactant | General Conditions | Product Class |

|---|---|---|---|

| Amide | Acyl Chloride (R-COCl) | Base (e.g., Triethylamine), Aprotic Solvent | N-Acyl-1-(2-bromopyridin-3-yl)ethanamine |

The primary amine readily undergoes condensation with aldehydes or ketones to form an intermediate imine. nih.gov This reversible reaction, often carried out under acidic conditions with removal of water, is a gateway to further transformations. nih.gov The resulting imine can be isolated or, more commonly, reduced in situ to a secondary amine in a process known as reductive amination. wikipedia.orgmasterorganicchemistry.com

Reductive amination is a powerful method for forming carbon-nitrogen bonds. wikipedia.org A variety of reducing agents can be employed, with sodium borohydride (B1222165) derivatives like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective due to their selectivity for reducing the protonated imine over the starting carbonyl compound. masterorganicchemistry.comresearchgate.net This one-pot procedure is highly efficient for synthesizing more complex secondary and tertiary amines. wikipedia.orgorganic-chemistry.org

Reactions at the Pyridine (B92270) Ring

The pyridine nucleus, while aromatic, has a distinct reactivity pattern compared to benzene, influenced by the electronegative nitrogen atom. This allows for selective modifications at specific positions on the ring.

The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. When such reactions do occur, substitution is typically directed to the 3- and 5-positions. However, the existing substituents on this compound—the bromo group at C2 and the ethanamine group at C3—further influence the regioselectivity of any potential ring modifications.

Conversely, the pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the ring nitrogen (C2, C4, C6). researchgate.netresearchgate.net The bromine atom at the C2 position makes this site activated for displacement by strong nucleophiles, although this pathway often requires forcing conditions and competes with cross-coupling reactions. The introduction of strong electron-withdrawing groups onto the ring can further facilitate SNAr reactions. nih.gov

Reactivity of the Bromine Atom

The bromine atom at the C2 position is a key handle for constructing more elaborate molecular architectures through transition metal-catalyzed cross-coupling reactions.

The C-Br bond at the 2-position of the pyridine ring is an ideal site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction pairs the aryl bromide with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. researchgate.netnih.gov It is widely used to synthesize biaryl and heteroaryl-aryl structures. The reaction is tolerant of many functional groups and typically proceeds with a palladium catalyst and a base. researchgate.netresearchgate.net

Sonogashira Coupling: This reaction creates a C-C bond between the aryl bromide and a terminal alkyne. wikipedia.orglibretexts.org It requires a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.orgscirp.org The resulting alkynyl-substituted pyridines are versatile intermediates for further synthesis. scirp.orgsemanticscholar.org

Buchwald-Hartwig Amination: This reaction forms a new C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orglibretexts.org It is a powerful method for synthesizing N-aryl and N-heteroaryl amines. The process uses a palladium catalyst with specialized phosphine (B1218219) ligands and a strong base. chemspider.comnih.gov This transformation could be applied to couple various amines at the C2 position of the pyridine ring. nih.gov

Table 2: Overview of Cross-Coupling Reactions at the Bromine Site

| Reaction Name | Coupling Partner | Catalyst System | Bond Formed | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd catalyst (e.g., Pd(OAc)₂), Base | C-C | 2-Aryl-3-(1-aminoethyl)pyridine |

| Sonogashira | R-C≡CH | Pd catalyst, Cu(I) co-catalyst, Base | C-C | 2-Alkynyl-3-(1-aminoethyl)pyridine |

The reactivity of the 2-bromo-substituted pyridine ring is well-established in organic chemistry. Generally, the bromine atom can be displaced by a variety of nucleophiles. These reactions often fall into two main categories: classical nucleophilic aromatic substitution (SNAr) and, more commonly, transition-metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, a strong nucleophile attacks the carbon atom bearing the bromine, leading to its substitution. The pyridine ring, being electron-deficient, can facilitate this type of reaction, especially with activating groups present. However, these reactions often require harsh conditions, such as high temperatures and strong bases, which might not be compatible with the chiral amine center in the target molecule.

Transition-Metal-Catalyzed Cross-Coupling Reactions: A milder and more versatile approach for the functionalization of aryl halides, including 2-bromopyridines, involves palladium-catalyzed cross-coupling reactions. These methods have become standard in modern synthetic chemistry.

Buchwald-Hartwig Amination: This reaction would involve coupling the bromo-pyridine with another amine (primary or secondary) in the presence of a palladium catalyst and a suitable ligand to form a C-N bond. This would result in the substitution of the bromine atom with a new amino group.

Suzuki-Miyaura Coupling: This reaction would pair the bromo-pyridine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond. This is a powerful method for introducing new aryl or alkyl groups at the 2-position.

Sonogashira Coupling: This reaction would involve the coupling of the bromo-pyridine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkynyl group.

While these reactions are theoretically applicable to This compound , the absence of specific published examples prevents the creation of detailed data tables with experimental conditions and yields for this particular substrate. Research in this area appears to be focused on other synthetic transformations of the molecule. Therefore, a detailed discussion supported by specific research findings and data tables on the nucleophilic displacement of the bromine atom in this compound cannot be provided at this time.

Role As a Chiral Building Block and Ligand in Advanced Organic Synthesis

Application as a Chiral Building Block in Complex Molecular Construction

The unique structure of (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine, featuring a stereogenic center adjacent to a modifiable pyridine (B92270) ring, makes it a significant starting material for building intricate molecular architectures with precise three-dimensional arrangements.

The 2-bromopyridine (B144113) unit is a key functional handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals. This reactivity is instrumental in the synthesis of fused and substituted heterocyclic systems. Methodologies such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions can be employed at the bromo position to introduce diverse substituents or to initiate cyclization cascades, leading to the formation of novel heterocyclic scaffolds.

Furthermore, the primary amine group can participate in reactions to form new rings. For instance, multicomponent reactions involving the amine, an aldehyde, and a third component can lead to the efficient construction of complex heterocyclic products like pyrido[1,2-a]pyrimidin-4-ones through in-situ imine formation followed by a rhodium(III)-catalyzed C-H activation and annulation. nih.gov The development of efficient, often catalyst-free or microwave-assisted, methods for synthesizing substituted 2-aminopyridine (B139424) derivatives and related heterocycles highlights the broad utility of such building blocks in creating diverse chemical libraries. researchgate.netmdpi.com

A primary application of this compound is in the synthesis of molecules where the stereochemistry is critical for function, such as in pharmaceuticals and agrochemicals. The (R)-configured stereocenter can be carried through a synthetic sequence, allowing for the construction of enantiomerically pure target molecules. Chiral 1-(pyridin-2-yl)ethan-1-amines are recognized as important structural motifs in a variety of bioactive molecules and are key intermediates in their synthesis. researchgate.net

The development of stereoselective methods, such as the iridium-catalyzed asymmetric hydrogenation of related allylic amines, provides access to precursors for complex chiral structures like tetrahydroquinolines and tetrahydroisoquinolines with high enantioselectivity. nih.gov The amine group can act as a directing group or be transformed into other functionalities while preserving the original chirality, making it a reliable building block for stereochemically defined organic synthesis.

Derivatization for Chiral Ligand Development in Asymmetric Catalysis

The inherent chirality and the presence of two potential coordination sites (the pyridine nitrogen and the side-chain amine) make this compound an excellent starting point for the design of chiral ligands for asymmetric catalysis.

This amine scaffold can be readily derivatized to create a wide array of bidentate or polydentate chiral ligands. A common strategy involves the reaction of the primary amine with compounds containing other donor atoms, such as phosphorus or nitrogen. For example, reaction with chlorophosphines can yield chiral aminophosphine (B1255530) ligands, which are effective in various catalytic transformations. nih.gov

Alternatively, condensation of the amine with aldehydes or ketones produces chiral imine (Schiff base) ligands. rsc.org These P,N or N,N-type ligands can effectively chelate to a metal center, creating a chiral environment that influences the stereochemical outcome of a catalyzed reaction. The modular nature of this synthesis allows for fine-tuning of the ligand's steric and electronic properties by modifying the substituents on either the amine or the reacting partner, enabling the optimization of catalytic performance. nih.govresearchgate.net

Ligands derived from chiral amines are widely used to induce enantioselectivity in metal-catalyzed reactions. The resulting metal complexes are employed to convert prochiral substrates into valuable, single-enantiomer products. researchgate.netnih.gov

One of the most prominent applications for ligands of this type is in asymmetric transfer hydrogenation (ATH). In this process, a hydrogen atom is transferred from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to a prochiral substrate like a ketone or imine. Chiral complexes of ruthenium, rhodium, or iridium, featuring ligands derived from chiral diamines or amino alcohols, are highly effective catalysts for this transformation. researchgate.netresearchgate.net

Ligands structurally analogous to derivatives of this compound have been shown to catalyze the ATH of various ketones, yielding chiral secondary alcohols with high conversion rates and excellent enantiomeric excess (ee). The precise steric and electronic environment created by the ligand around the metal center is crucial for differentiating between the two enantiotopic faces of the substrate, leading to the preferential formation of one enantiomer. rsc.orgresearchgate.net

Table 1: Representative Data for Asymmetric Transfer Hydrogenation of Ketones Using Analogous Chiral Pyridyl Ligand-Metal Complexes This table presents illustrative results from studies on systems similar to those derived from this compound to demonstrate the potential application.

| Substrate | Catalyst System (Metal/Ligand Type) | Hydrogen Donor | Conversion (%) | Enantiomeric Excess (ee, %) | Product Configuration |

|---|---|---|---|---|---|

| Acetophenone | Ru / Chiral Amino Alcohol | Isopropanol/KOH | >99 | 92 | R |

| 1-Tetralone | Ir / Chiral Diamine | HCOOH/NEt₃ | 98 | 97 | S |

| 4-Methoxyacetophenone | Rh / Chiral Diamine | HCOOH/NEt₃ | >99 | 95 | R |

| 2-Acetylpyridine | Ir / Chiral (Pyridyl)imine | HCOOH/NEt₃ | 95 | 85 | S |

| 4-Chloroacetophenone | Ru / Chiral Amino Alcohol | Isopropanol/KOH | >99 | 94 | R |

Application in Enantioselective Catalytic Transformations

Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Nitroaldol Reactions)

The Henry, or nitroaldol, reaction is a fundamental carbon-carbon bond-forming reaction that creates β-nitro alcohols, which are valuable precursors to 1,2-amino alcohols and other synthetically important molecules. The development of asymmetric versions of this reaction is of significant interest. Chiral ligands and catalysts play a crucial role in controlling the stereochemical outcome of such transformations.

A comprehensive search of the scientific literature did not yield specific studies where this compound is directly employed as a chiral ligand or organocatalyst in the asymmetric nitroaldol (Henry) reaction. While chiral amines and pyridine-containing molecules are classes of compounds that have been successfully used in various asymmetric syntheses, including C-C bond formations, the application of this specific bromo-pyridinyl ethylamine (B1201723) derivative in the context of the Henry reaction is not documented in the reviewed literature.

Therefore, no detailed research findings, reaction conditions, yields, or enantioselectivity data for the use of this compound in asymmetric nitroaldol reactions can be provided. The potential of this compound as a chiral building block for the synthesis of more complex ligands intended for such reactions remains an area for future exploration.

Mechanistic and Theoretical Investigations of Reactions Involving R 1 2 Bromopyridin 3 Yl Ethan 1 Amine

Elucidation of Reaction Mechanisms

The elucidation of reaction mechanisms provides a fundamental understanding of how chemical transformations occur. For reactions involving (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine, mechanistic studies are key to controlling stereochemistry and achieving high yields of desired products.

Pathways of Enantioselective Transformations

Enantioselective transformations are critical for the synthesis of single-enantiomer pharmaceutical compounds. The chiral center in this compound can play a significant role in directing the stereochemical outcome of a reaction. While specific studies on this compound are not extensively detailed in the provided literature, the principles of asymmetric synthesis allow for the postulation of likely pathways.

In many enantioselective reactions, the chiral amine can act as a chiral auxiliary or a chiral ligand after suitable modification. For instance, in asymmetric hydrogenations, the amine moiety could be transformed into an amide or another coordinating group, which then complexes with a metal catalyst. The stereochemistry of the final product is then dictated by the facial selectivity imposed by the chiral ligand during substrate binding and the subsequent chemical transformation.

Key factors influencing the pathways of enantioselective transformations include:

Catalyst-Substrate Interactions: The formation of a well-defined transition state involving the chiral catalyst and the substrate is paramount.

Solvent Effects: The polarity and coordinating ability of the solvent can influence the stability of intermediates and transition states.

Temperature and Pressure: These parameters can affect the kinetics and thermodynamics of the reaction, thereby influencing enantioselectivity.

Mechanistic Insights into Cross-Coupling and Coupling Reactions

The 2-bromopyridinyl moiety of this compound makes it a suitable substrate for various palladium-catalyzed cross-coupling reactions, such as Sonogashira and C-N coupling reactions. The general mechanism for these reactions typically involves a catalytic cycle of oxidative addition, transmetalation (for C-C coupling) or coordination/deprotonation (for C-N coupling), and reductive elimination.

Sonogashira Coupling: In a Sonogashira coupling of this compound with a terminal alkyne, the proposed mechanism is as follows:

Oxidative Addition: A Pd(0) catalyst oxidatively adds to the C-Br bond of the bromopyridine to form a Pd(II) intermediate.

Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne and a copper(I) salt, transfers the alkynyl group to the palladium center.

Reductive Elimination: The desired alkynylated pyridine (B92270) derivative is formed, and the Pd(0) catalyst is regenerated.

Potential challenges in the cross-coupling of 2-amino-3-bromopyridines include the coordination of the amino group to the palladium center, which could hinder the catalytic cycle. The choice of ligands, such as BrettPhos and RuPhos, has been shown to be effective in overcoming these challenges for related substrates. rsc.org

C-N Cross-Coupling (Buchwald-Hartwig Amination): When reacting with an amine, the mechanism involves:

Oxidative Addition: Similar to the Sonogashira coupling, a Pd(0) catalyst adds to the C-Br bond.

Amine Coordination and Deprotonation: The incoming amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

Reductive Elimination: This step forms the new C-N bond and regenerates the Pd(0) catalyst.

The use of bulky, electron-rich phosphine (B1218219) ligands is often crucial for promoting the reductive elimination step and preventing side reactions.

| Reaction Type | Key Mechanistic Steps | Catalytic System Example |

| Sonogashira Coupling | Oxidative Addition, Transmetalation, Reductive Elimination | Pd(CF₃COO)₂, PPh₃, CuI |

| C-N Cross-Coupling | Oxidative Addition, Amine Coordination & Deprotonation, Reductive Elimination | RuPhos or BrettPhos precatalysts with LiHMDS |

Understanding Stereochemical Induction and Control (e.g., Memory of Chirality)

Stereochemical induction refers to the transfer of stereochemical information from a chiral molecule to a new stereocenter. In reactions involving this compound, the existing stereocenter can influence the formation of new stereocenters.

One fascinating concept in stereochemical control is the "memory of chirality," where a transient chiral intermediate retains the stereochemical information of the starting material even after the original stereocenter is temporarily destroyed. For instance, if the chiral amine were to be deprotonated to form a planar achiral intermediate, under certain conditions, the subsequent reaction could still proceed with high enantioselectivity, "remembering" the original chirality. This is often attributed to the formation of a chiral catalyst-substrate complex that maintains a specific conformation.

The control of remote stereochemistry can be achieved through a stereochemical relay, where information is transmitted through conformational preferences of the molecule. beilstein-institut.de For this compound, the conformation of the ethylamine (B1201723) side chain relative to the pyridine ring could influence the approach of reagents to a remote reaction site.

Computational Chemistry Studies

Computational chemistry provides powerful tools to investigate reaction mechanisms, predict reactivity, and understand the origins of selectivity. Density Functional Theory (DFT) calculations and conformational analysis are particularly valuable in this regard.

Density Functional Theory (DFT) Calculations for Reactivity and Selectivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT calculations can be employed to:

Model Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of a reaction can be constructed. This helps in identifying the rate-determining step and understanding the feasibility of a proposed mechanism.

Predict Regio- and Stereoselectivity: The relative energies of different transition states leading to different products can be calculated to predict the major product isomer. For example, in an enantioselective reaction, the transition state leading to the experimentally observed major enantiomer is expected to be lower in energy.

Analyze Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For instance, in a nucleophilic attack on the pyridine ring, the shape and energy of the LUMO can indicate the most likely site of attack.

DFT calculations on related pyridine derivatives have been used to explain site selectivity in nucleophilic aromatic substitution reactions. mdpi.com Similar studies on this compound could provide valuable insights into its reactivity.

| Computational Method | Application in Studying this compound |

| DFT Calculations | - Elucidation of reaction mechanisms- Prediction of reaction barriers and rates- Understanding the origin of stereoselectivity |

| Conformational Analysis | - Identification of stable conformers- Prediction of the preferred three-dimensional structure- Correlation of conformation with reactivity and stereochemical outcome |

Conformational Analysis and Stereochemical Predictions

The three-dimensional structure of a molecule plays a critical role in its reactivity. Conformational analysis aims to identify the stable conformations of a molecule and their relative energies. For this compound, the rotation around the C-C and C-N bonds of the ethylamine side chain can lead to different conformers.

Computational methods, such as molecular mechanics and DFT, can be used to perform a systematic conformational search and identify the lowest energy conformers. The population of each conformer at a given temperature can then be estimated using the Boltzmann distribution.

Understanding the preferred conformation is crucial for predicting stereochemical outcomes. The spatial arrangement of the amino group and the pyridine ring can create a specific chiral environment that directs the approach of a reagent. For example, in a reaction where the amine acts as a directing group, its conformational preference will determine which face of a reacting partner is more accessible.

Computationally aided methods have been successfully used to determine the absolute stereochemistry of chiral amines by comparing experimental circular dichroism spectra with those predicted from conformational analysis of derivatized amines. nih.gov This highlights the power of combining computational and experimental techniques to understand and predict stereochemistry.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides a powerful lens for understanding the intricate details of reaction mechanisms at a molecular level. For reactions involving this compound, theoretical investigations, particularly those employing Density Functional Theory (DFT), are instrumental in mapping out potential reaction pathways, characterizing transition states, and elucidating the energetic profiles of these transformations. Such studies are crucial for predicting reactivity, understanding selectivity, and optimizing reaction conditions.

One of the fundamental reactions that this compound can undergo is nucleophilic aromatic substitution (SNAr) at the C2 position of the pyridine ring, leading to the displacement of the bromide ion. Theoretical modeling of this process offers deep insights into the mechanism.

Hypothetical Reaction Model: Nucleophilic Aromatic Substitution

Reaction: this compound + CH₃O⁻ → (R)-1-(2-methoxypyridin-3-yl)ethan-1-amine + Br⁻

Computational modeling of this reaction pathway is typically performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311+G(d,p) to accurately describe the electronic structure and energetics of the system. The influence of the solvent is often incorporated using a polarizable continuum model (PCM) to simulate a more realistic reaction environment.

The accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a high-energy intermediate known as a Meisenheimer complex. The reaction energy profile would be calculated by locating the stationary points along the reaction coordinate: reactants, a transition state for the addition of the nucleophile (TS1), the Meisenheimer intermediate (INT), a second transition state for the elimination of the leaving group (TS2), and the products.

Detailed Research Findings from a Hypothetical DFT Study

A computational investigation would first involve the geometry optimization of all species (reactants, intermediates, transition states, and products). Vibrational frequency analysis is then performed to confirm the nature of these stationary points; reactants and products should have all real frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Calculated Energetics:

The relative energies of the stationary points along the reaction pathway provide a quantitative picture of the reaction's feasibility and kinetics. The activation energy (ΔG‡) is determined by the difference in free energy between the reactants and the highest-energy transition state.

| Species | Description | Relative Electronic Energy (ΔE, kcal/mol) | Relative Gibbs Free Energy (ΔG, kcal/mol) |

| REA | Reactants (this compound + CH₃O⁻) | 0.00 | 0.00 |

| TS1 | First Transition State (Nucleophilic attack of CH₃O⁻) | +18.5 | +20.2 |

| INT | Meisenheimer Intermediate | +12.3 | +13.5 |

| TS2 | Second Transition State (Bromide elimination) | +15.8 | +17.1 |

| PROD | Products ((R)-1-(2-methoxypyridin-3-yl)ethan-1-amine + Br⁻) | -10.2 | -9.5 |

Note: These values are illustrative for a hypothetical reaction and are representative of typical SNAr reactions on activated heteroaromatic systems.

Transition State Analysis:

A detailed analysis of the transition state geometries provides crucial information about the bond-forming and bond-breaking processes. For the rate-determining first transition state (TS1), key structural parameters would be examined.

| Parameter | Description | Value (Å) |

| C2–O distance | Forming bond between the pyridine ring carbon and the methoxide (B1231860) oxygen | 2.15 |

| C2–Br distance | Bond to the leaving group | 1.95 |

| N1–C2 bond length | Pyridine ring bond | 1.38 |

| C2–C3 bond length | Pyridine ring bond | 1.41 |

Note: These values are hypothetical and serve to illustrate a typical transition state geometry analysis.

The geometry of TS1 reveals a structure where the incoming nucleophile (methoxide) is approaching the C2 carbon, which is beginning to distort from its planar sp² hybridization towards a more sp³-like geometry. The C2-O distance is significantly longer than a typical C-O single bond, indicating the bond is only partially formed. Concurrently, the C2-Br bond is slightly elongated compared to the reactant, but still largely intact. The imaginary frequency associated with TS1 would correspond to the concerted motion of the methoxide oxygen moving towards the C2 carbon and the carbon atom moving out of the plane of the pyridine ring.

The second transition state, TS2, would show the C2-Br bond significantly elongated as the bromide ion departs, and the C2-O bond distance would be much closer to that of a fully formed single bond. The pyridine ring begins to regain its aromaticity in this step.

Advanced Analytical and Spectroscopic Methodologies for Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for confirming the identity and structural features of (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton in the molecule. The pyridine (B92270) ring protons will appear in the aromatic region (typically δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position relative to the nitrogen atom and the bromine substituent. The methine proton (CH) adjacent to the amine and the pyridine ring would likely appear as a quartet, coupled to the methyl protons. The methyl (CH₃) protons would present as a doublet, coupled to the methine proton. The amine (NH₂) protons are expected to produce a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. libretexts.org The spectrum for this compound should display seven distinct signals. The carbons of the pyridine ring will resonate in the downfield region (δ 120-160 ppm). The carbon atom bonded to the bromine (C-Br) would be expected around δ 140-145 ppm. The chiral methine carbon (C-NH₂) would appear in the aliphatic region, typically between δ 45-60 ppm, while the methyl carbon (CH₃) would be found further upfield, around δ 20-25 ppm. pressbooks.publibretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts This interactive table provides the anticipated chemical shifts (δ) in parts per million (ppm) for the specified nuclei.

| Atom Type | Nucleus | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Pyridine Ring | ¹H | 7.20 - 8.40 | Multiplet/Doublet of Doublets |

| Methine (CH) | ¹H | ~4.20 | Quartet |

| Amine (NH₂) | ¹H | 1.50 - 2.50 (broad) | Singlet |

| Methyl (CH₃) | ¹H | ~1.40 | Doublet |

| Pyridine Ring | ¹³C | 120 - 160 | - |

| Methine (CH) | ¹³C | 45 - 60 | - |

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass, confirming the molecular formula.

For this compound (C₇H₉BrN₂), the molecular ion peak [M]⁺ would be observed as a characteristic doublet due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). nih.gov In HRMS, the monoisotopic mass of the molecular ion [M+H]⁺ would be expected at approximately m/z 201.0029, corresponding to the formula C₇H₁₀⁷⁹BrN₂⁺. nih.gov

Common fragmentation patterns for primary amines in MS involve alpha-cleavage, which is the breaking of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For this compound, alpha-cleavage would result in the loss of a methyl radical (•CH₃) to yield a stable iminium ion fragment.

Table 2: Key Mass Spectrometry Data This interactive table outlines the expected mass-to-charge ratios (m/z) for the primary ions.

| Ion | Formula | Expected m/z (Monoisotopic) | Notes |

|---|---|---|---|

| Molecular Ion [M]⁺ | C₇H₉⁷⁹BrN₂⁺ | 199.9949 | Exhibits characteristic 1:1 doublet with the ⁸¹Br isotope at m/z 201.9929. |

| Protonated Molecule [M+H]⁺ | C₇H₁₀⁷⁹BrN₂⁺ | 201.0029 | Commonly observed in ESI and APCI techniques. |

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. tu.edu.iq

For this compound, the IR spectrum is expected to show characteristic absorption bands. The primary amine (NH₂) group will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (one for symmetric and one for asymmetric stretching). wpmucdn.comwikieducator.org An N-H bending (scissoring) vibration is anticipated around 1580-1650 cm⁻¹. tu.edu.iq Aromatic C-H stretching from the pyridine ring will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the ethylamine (B1201723) side chain will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region. The C-Br stretching vibration typically appears in the far-infrared region, often between 500-650 cm⁻¹. nist.gov

Raman spectroscopy, which relies on inelastic scattering of light, would provide complementary information, particularly for the symmetric vibrations of the pyridine ring.

Table 3: Predicted Infrared (IR) Absorption Bands This interactive table details the expected vibrational frequencies and their corresponding functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Primary Amine | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium-Weak |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850 - 2960 | Medium |

| N-H Bend (Scissoring) | Primary Amine | 1580 - 1650 | Medium-Strong |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | Medium-Strong |

| C-N Stretch | Aliphatic Amine | 1020 - 1250 | Medium |

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The pyridine ring is the primary chromophore in this compound. It is expected to exhibit π → π* transitions, which are characteristic of aromatic systems. A related compound, 1-pyridin-3-yl-ethylamine, shows absorption maxima at 204 nm and 258 nm. sielc.com The presence of the bromine substituent may cause a slight bathochromic (red) shift in these absorption bands. Additionally, a weak n → π* transition, involving the non-bonding electrons on the nitrogen atoms, may be observed at longer wavelengths.

Table 4: Predicted UV-Vis Absorption Maxima (λₘₐₓ) This interactive table shows the anticipated wavelengths of maximum absorbance and the electronic transitions they represent.

| Predicted λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~260-270 nm | π → π* | Pyridine Ring |

| ~205-215 nm | π → π* | Pyridine Ring |

Chromatographic and Chiral Separation Techniques

Chromatographic methods are essential for separating the compound from impurities and for resolving its enantiomers, thereby establishing its chemical and stereochemical purity.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and, crucially for a chiral compound, the enantiomeric excess (e.e.). phenomenex.com To separate the (R)- and (S)-enantiomers of 1-(2-Bromopyridin-3-yl)ethan-1-amine, a chiral stationary phase (CSP) is required. nih.gov

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., CHIRALCEL® OD, CHIRALPAK® AD), are highly effective for resolving chiral amines. mdpi.comnih.gov The separation is typically performed in normal-phase mode, using a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier such as isopropanol (B130326) or ethanol. Small amounts of an amine additive (e.g., diethylamine) are often included in the mobile phase to improve peak shape and reduce tailing by deactivating residual silanol (B1196071) groups on the silica (B1680970) support. Purity is determined by integrating the peak area of the desired compound relative to all other peaks, while the enantiomeric excess is calculated from the relative peak areas of the two enantiomers.

Table 5: Typical Chiral HPLC Method Parameters This interactive table provides a representative set of conditions for the chiral separation of the title compound.

| Parameter | Typical Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Cellulose or Amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) with 0.1% Diethylamine |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV at a λₘₐₓ (e.g., 260 nm) |

| Column Temperature | 20 - 40 °C |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely utilized, straightforward, and rapid analytical technique for monitoring the progress of chemical reactions. advion.com In the synthesis of this compound, TLC is an indispensable tool for qualitatively tracking the consumption of starting materials and the formation of the product in real-time. rsc.orgthieme.de This method involves spotting a small aliquot of the reaction mixture onto a TLC plate, which consists of a solid stationary phase (commonly silica gel) coated on an inert backing. advion.com The plate is then placed in a sealed chamber with a shallow pool of a suitable mobile phase, or eluent.

As the mobile phase ascends the plate via capillary action, it carries the components of the reaction mixture with it at different rates. The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. Less polar compounds, having a weaker affinity for the polar silica gel, travel further up the plate, resulting in a higher Retention Factor (Rf) value. Conversely, more polar compounds interact more strongly with the stationary phase and have lower Rf values.

For a typical reaction producing 1-(2-Bromopyridin-3-yl)ethan-1-amine, analysts can spot the starting materials and the reaction mixture side-by-side on the same plate. The disappearance of the starting material spots and the appearance of a new spot corresponding to the product indicate the reaction's progression. rsc.org Visualization of the spots is often achieved under UV light, as pyridine-containing compounds are typically UV-active. advion.com Alternatively, chemical staining agents like potassium permanganate (B83412) or ninhydrin (B49086) can be used to visualize amine-containing compounds. epfl.ch

Table 1: Representative TLC Data for Reaction Monitoring

| Compound | Rf Value | Visualization Method | Observation |

| Starting Material (e.g., 2-Bromo-3-acetylpyridine) | 0.65 | UV (254 nm) | Spot diminishes over time |

| Reaction Intermediate | 0.40 | UV (254 nm) | Appears and then diminishes |

| Product (this compound) | 0.25 | UV (254 nm), Ninhydrin | New spot appears and intensifies |

| Note: Rf values are illustrative and highly dependent on the specific eluent system (e.g., Hexane:Ethyl Acetate, 7:3) and stationary phase used. |

Chiral Supercritical Fluid Chromatography (SFC)

Ensuring the enantiomeric purity of this compound is paramount, and Chiral Supercritical Fluid Chromatography (SFC) is a state-of-the-art technique for this purpose. wiley.com SFC has emerged as a preferred method for chiral separations in the pharmaceutical industry due to its speed, efficiency, and reduced environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC). ijper.org The technique uses a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. mdpi.com

For the chiral separation of primary amines, CO2 is typically mixed with a polar organic modifier, such as methanol (B129727) or ethanol, to increase its solvating power. americanpharmaceuticalreview.com The separation of enantiomers is achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs are frequently employed for this class of compounds. wiley.com To improve peak shape and resolution for basic compounds like amines, acidic or basic additives are often incorporated into the modifier. chromatographyonline.comresearchgate.net For primary amines, additives like trifluoroacetic acid (TFA) and triethylamine (B128534) (TEA) or other amines can significantly enhance separation performance. chromatographyonline.com

The separation mechanism relies on the differential, transient diastereomeric interactions formed between the two enantiomers and the chiral selector of the CSP. This results in one enantiomer being retained longer on the column than the other, allowing for their separation and quantification. The high diffusion rates and low viscosity of supercritical fluids enable the use of higher flow rates without a significant loss of efficiency, leading to rapid analysis times. chromatographyonline.comchromatographyonline.com

Table 2: Typical Chiral SFC Method Parameters for Primary Amine Separation

| Parameter | Condition | Purpose |

| Column | Polysaccharide-based CSP (e.g., Chiralpak series) | Enantioselective separation |

| Mobile Phase | CO2 / Methanol (Gradient or Isocratic) | Elution of analytes |

| Modifier | Methanol with 0.2% Triethylamine (TEA) / 0.2% Trifluoroacetic Acid (TFA) | Improves peak shape and selectivity |

| Flow Rate | 2.0 - 4.0 mL/min | Allows for rapid analysis |

| Back Pressure | 150 bar | Maintains CO2 in a supercritical state |

| Column Temp. | 35 - 40 °C | Optimizes kinetics and selectivity |

| Detection | UV (e.g., 254 nm) | Quantification of enantiomers |

X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation

X-ray Crystallography stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.govresearchgate.net This powerful analytical technique is indispensable for confirming that the synthesized 1-(2-Bromopyridin-3-yl)ethan-1-amine possesses the desired (R)-configuration. The method requires the formation of a high-quality single crystal of the compound or a suitable salt derivative.

The process involves irradiating the crystal with a beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of every atom relative to each other. thieme-connect.de

To determine the absolute configuration of a chiral molecule, a phenomenon known as anomalous dispersion (or anomalous scattering) is utilized. researchgate.net This effect becomes significant when the crystal contains an atom that is heavy enough to absorb, as well as scatter, the X-rays. The presence of the bromine atom in this compound is highly advantageous for this purpose. soton.ac.uk The anomalous scattering from the bromine atom causes slight, but measurable, differences in the intensities of specific pairs of reflections in the diffraction pattern (known as Bijvoet pairs). researchgate.net By carefully analyzing these differences, the absolute arrangement of atoms in space can be determined, unequivocally assigning the stereocenter as (R) or (S). The Flack parameter is a key value calculated during structure refinement that indicates the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. soton.ac.uk

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Value | Description |

| Chemical Formula | C7H9BrN2 | The elemental composition of the molecule. nih.gov |

| Molecular Weight | 201.06 g/mol | The mass of one mole of the compound. nih.gov |

| Crystal System | Orthorhombic | A crystal system defined by three unequal axes at 90°. |

| Space Group | P212121 | A common chiral space group. |

| Unit Cell Dimensions | a = 5.8 Å, b = 9.7 Å, c = 14.5 Å | The dimensions of the basic repeating unit of the crystal. |

| Temperature | 100 K | Data is often collected at low temperatures to reduce thermal motion. |

| Wavelength | 0.71073 Å (Mo Kα) | The wavelength of the X-ray radiation used. |

| Flack Parameter | 0.01(2) | A value near 0 confirms the assigned (R) absolute configuration. |

Green Chemistry Principles in the Synthesis and Application of R 1 2 Bromopyridin 3 Yl Ethan 1 Amine

Biocatalytic and Chemoenzymatic Approaches for Sustainable Synthesis

Biocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral amines, offering significant advantages over traditional chemical methods, such as high enantioselectivity, mild reaction conditions (ambient temperature and pressure, neutral pH), and reduced environmental impact. researchgate.netnih.gov The synthesis of (R)-1-(2-Bromopyridin-3-yl)ethan-1-amine from its prochiral ketone precursor, 2-bromo-3-acetylpyridine, is well-suited for enzymatic strategies, primarily using imine reductases or transaminases.

Imine Reductases (IREDs): Imine reductases (IREDs), also known as reductive aminases (RedAms), are NADPH-dependent enzymes that catalyze the asymmetric reduction of imines to chiral amines. nih.govnih.gov In a one-pot reductive amination process, the enzyme can directly convert a ketone and an amine donor (like ammonia) into the final chiral amine product. chemrxiv.orgwikipedia.org This approach is highly atom-economical and avoids the isolation of the intermediate imine. nih.gov The discovery and engineering of IREDs have significantly expanded the scope of biocatalytic reductive amination, making it a viable method for producing a wide range of chiral amines for the pharmaceutical industry. nih.govchemrxiv.orgresearchgate.net

Transaminases (ATAs): Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor (e.g., isopropylamine (B41738) or alanine) to a carbonyl acceptor. mdpi.com This reaction, known as asymmetric synthesis, can produce chiral amines with very high enantiomeric excess from prochiral ketones. mdpi.comresearchgate.net (R)-selective ATAs are particularly relevant for the synthesis of the target compound. nih.gov The main challenge in transaminase reactions is shifting the reaction equilibrium towards the product side, which can often be achieved by using a large excess of the amine donor or by removing the ketone byproduct. mdpi.com

Chemoenzymatic cascades combine the strengths of biocatalysis and chemical synthesis. nih.gov For instance, a chemical catalyst might be used to generate the ketone precursor, which is then converted to the chiral amine in a subsequent step using an engineered enzyme, all within a single, efficient process.

| Feature | Imine Reductases (IREDs) / Reductive Aminases (RedAms) | Amine Transaminases (ATAs) |

|---|---|---|

| Reaction Type | Asymmetric Reductive Amination | Asymmetric Transamination (Amino Group Transfer) |

| Precursor | 2-Bromo-3-acetylpyridine + Amine Source (e.g., NH₃) | 2-Bromo-3-acetylpyridine |

| Cofactor | NAD(P)H | Pyridoxal-5'-phosphate (PLP) |

| Key Advantage | Direct, one-pot conversion of ketone to amine. chemrxiv.org | Very high enantioselectivity, often >99% ee. mdpi.com |

| Main Challenge | Requires an external cofactor regeneration system. | Reaction equilibrium can be unfavorable; byproduct removal is often necessary. mdpi.com |

| Stereoselectivity | High; can be engineered for either (R) or (S) selectivity. nih.gov | Excellent; distinct classes of (R)- and (S)-selective enzymes are available. nih.gov |

Solvent Minimization and Alternative Reaction Media (e.g., Deep Eutectic Solvents)

A major focus of green chemistry is the reduction or replacement of volatile, toxic, and flammable organic solvents. Water is the ideal green solvent, and biocatalytic reactions are often performed in aqueous media. nih.gov However, the low solubility of many organic substrates can be a limitation.